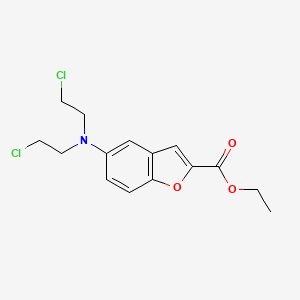

Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

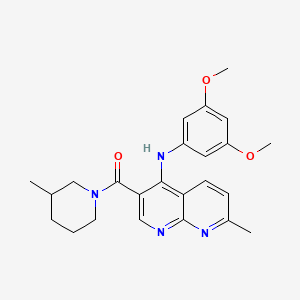

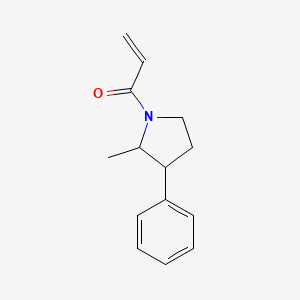

Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate is a chemical compound with the CAS Number: 294174-66-6 . It has a molecular weight of 330.21 . The IUPAC name for this compound is ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H17Cl2NO3/c1-2-20-15(19)14-10-11-9-12(3-4-13(11)21-14)18(7-5-16)8-6-17/h3-4,9-10H,2,5-8H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Prodrugs Activation and Cytotoxic Agents

A study detailed the synthesis of novel prodrugs, including derivatives similar to Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate, designed to be activated to cytotoxic alkylating agents at a tumor site. These compounds exhibit significant cytotoxicity upon conversion to active drugs, highlighting their potential in targeted cancer therapy (Springer et al., 1990).

Synthesis and Biological Activities

Research on the synthesis of novel halomethylquinoline building blocks led to the creation of structurally novel benzofuran derivatives. These compounds, including Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate analogs, showed significant anti-tubercular and antibacterial activities, suggesting their use as promising candidates for further investigation in drug development (Li et al., 2019).

HIV Replication Inhibition

A series of new benzofuran derivatives were synthesized, showing the ability to inhibit HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations. This research opens pathways for developing novel antiviral agents based on benzofuran derivatives (Mubarak et al., 2007).

Enzyme Inhibition for Chemotherapy

The synthesis of compounds like Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate derivatives has been explored for their potential as potent inhibitors of specific enzymes, such as uridine phosphorylase. This enzyme plays a role in chemotherapy resistance, and its inhibition could enhance the efficacy of chemotherapeutic agents (Lin & Liu, 1985).

Supramolecular Chemistry

Research into supramolecular liquid-crystalline networks demonstrates the potential of multifunctional hydrogen-bonding molecules, including derivatives of Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate. These studies offer insights into the design of new materials with unique properties for advanced technological applications (Kihara et al., 1996).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

Propriétés

IUPAC Name |

ethyl 5-[bis(2-chloroethyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2NO3/c1-2-20-15(19)14-10-11-9-12(3-4-13(11)21-14)18(7-5-16)8-6-17/h3-4,9-10H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNIZRQUQWIASC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N(CCCl)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-3-methylquinoline-4-carboxylic acid](/img/structure/B2693586.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2693589.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2693590.png)

![9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2693602.png)

![8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2693608.png)